
6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one
描述
“6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one” is a chemical compound with the molecular formula C9H7N3OS . It has a molecular weight of 205.24 g/mol . The compound is also known by other names such as CHEMBL1836537 and AC1MDXVQ .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1=CC=C(C=C1)C2=NC(=S)NC(=O)N2 . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s topological polar surface area is 85.6 Ų , and it has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 205.03098303 g/mol .作用机制
The mechanism of action of 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. In addition, this compound can also induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth of bacteria and fungi. In addition, this compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one in lab experiments is its high purity and yield. This compound can be synthesized using a simple and efficient method, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which limits its use in certain experiments.
未来方向
There are several future directions for the study of 6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one. One area of interest is the development of new anticancer drugs based on this compound. Researchers are exploring different modifications of the compound to improve its efficacy and reduce its toxicity. In addition, studies are also being conducted to explore the potential use of this compound as an antimicrobial agent for the treatment of infections.
Conclusion
In conclusion, this compound is a heterocyclic compound that has a range of potential applications in various fields. This compound can be synthesized using a simple and efficient method, and has been studied extensively for its potential use as an anticancer and antimicrobial agent. While there are limitations to the use of this compound, its unique structure and biochemical and physiological effects make it an attractive target for future research.
科学研究应用
6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential use as an antimicrobial agent.
属性
IUPAC Name |
6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOHREIWXFQLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384772 | |
| Record name | AC1MDXVQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32622-40-5 | |
| Record name | AC1MDXVQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



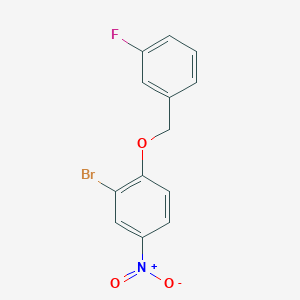
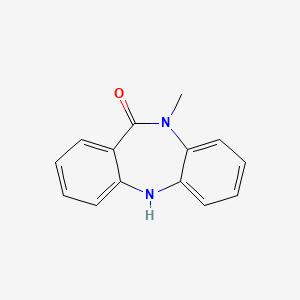
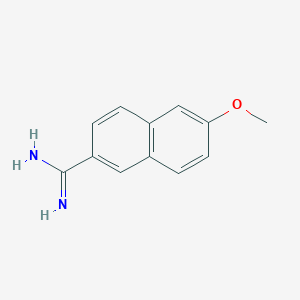


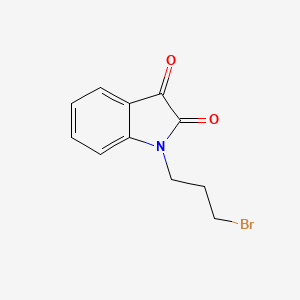
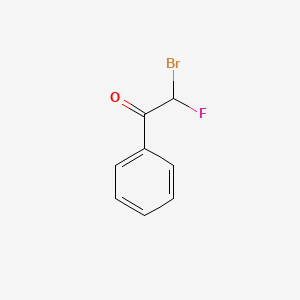
![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)




![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)
